![molecular formula C18H28N2P2 B1372110 (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline CAS No. 1107608-80-9](/img/structure/B1372110.png)
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
描述
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral organophosphorus compound. It is a C2-symmetric P-stereogenic phosphine ligand, known for its stability and efficiency in various chemical reactions. This compound is particularly notable for its application in asymmetric catalysis, where it serves as a ligand to facilitate enantioselective transformations.
准备方法
The synthesis of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline involves asymmetric electrophilic substitution reactions at the stereogenic phosphorus center. The synthetic route typically includes the reaction of quinoxaline with tert-butylmethylphosphine under controlled conditions to ensure the retention of the desired stereochemistry . Industrial production methods may involve the use of chiral resolution techniques or asymmetric catalysis to obtain the enantiomerically pure compound .
化学反应分析
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often retaining its stereochemistry.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Catalytic Applications
1.1 Asymmetric Synthesis
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline acts as a highly efficient chiral ligand in asymmetric catalysis. Its air stability allows it to function effectively under mild conditions without undergoing oxidation or epimerization. This property is crucial for maintaining enantioselectivity in reactions such as:
- Hydrogenation Reactions : The ligand facilitates hydrogenation of various substrates with low catalyst loadings, yielding high turnover numbers (TONs). Studies have shown that reactions using this ligand can achieve outstanding enantioselectivities, making it invaluable in the synthesis of chiral compounds .
- Cross-Coupling Reactions : The compound has been successfully employed in palladium-catalyzed cross-coupling reactions, where it enhances the selectivity and efficiency of forming carbon-carbon bonds. This application is particularly relevant in the pharmaceutical industry for synthesizing complex molecules .
Reaction Type | Catalyst Type | Enantioselectivity | Conditions |
---|---|---|---|
Hydrogenation | Pd | High | Mild, air-stable conditions |
Cross-Coupling | Pd | High | Various substrates |
Medicinal Chemistry
2.1 Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of quinoxaline derivatives, including those incorporating this compound. Research indicates that quinoxaline-based compounds exhibit significant activity against various bacterial strains, including resistant strains like MRSA and VRE .
- Mechanism of Action : The antimicrobial action is believed to stem from the quinoxaline nucleus's ability to interfere with bacterial cell wall synthesis and biofilm formation, which are critical factors in bacterial resistance mechanisms .
2.2 Anticancer Properties
Quinoxaline derivatives are also being explored for their anticancer properties. The compound has been synthesized into various derivatives that show promising results against different cancer cell lines:
- Histone Deacetylase (HDAC) Inhibition : Compounds derived from this compound have demonstrated potent HDAC inhibitory activities, which are crucial in cancer therapy due to their role in regulating gene expression related to cell proliferation and survival .
- Cytotoxicity Studies : In vitro studies have shown that these derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development .
Activity Type | Target Organism/Cell Line | IC50 Value |
---|---|---|
Antimicrobial | MRSA | 0.25 - 1 mg/L |
Anticancer | HepG-2 | 1.76 µM |
Synthesis and Stability
The synthesis of this compound is relatively straightforward and can be performed under standard laboratory conditions without requiring highly specialized equipment. The compound's stability at ambient conditions makes it an attractive choice for both academic research and industrial applications.
作用机制
The mechanism by which (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, leading to the desired stereoselective transformation .
相似化合物的比较
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is unique due to its high stability and efficiency as a chiral ligand. Similar compounds include:
(R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline: The enantiomer of the (S,S) form, used in similar applications but with opposite stereochemistry.
DIPAMP: Another P-stereogenic phosphine ligand used in asymmetric catalysis.
BINAP: A widely used chiral ligand in asymmetric hydrogenation and other catalytic processes.
These compounds share similar applications but differ in their stereochemistry and specific catalytic properties, making this compound a valuable addition to the toolkit of chiral ligands in asymmetric synthesis.
生物活性
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral phosphine ligand recognized for its stability and efficiency in asymmetric catalysis. While its primary applications are in synthetic chemistry, emerging research indicates potential biological activities that warrant further exploration. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₈N₂P₂
- Molecular Weight : 334.38 g/mol
- Structure : The compound possesses a C2-symmetric structure which enhances its effectiveness in coordinating with transition metals, crucial for catalytic reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of gold(III) complexes formed with this compound. For instance, one study synthesized two gold(III) complexes and evaluated their antiproliferative activities across various cancer cell lines. The results indicated promising cytotoxic effects with IC50 values ranging from 1.08 to 4.83 µM, particularly against triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Gold(III) Complex 1 | MDA-MB-468 | 1.51 |
Gold(III) Complex 2 | MDA-MB-468 | 1.08 |
Auranofin | MDA-MB-468 | Comparable |
These findings suggest that the this compound ligand enhances the efficacy of metal complexes in targeting cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The ligand's ability to coordinate with transition metals facilitates the formation of active metal complexes that can interact with biological targets.
- Stability and Reactivity : Its air stability under ambient conditions allows for prolonged activity in biological systems without degradation.
- Enantioselectivity : The unique chirality may influence how these compounds interact with biological receptors or enzymes, potentially enhancing selectivity and reducing side effects.
Case Studies
- Gold Complexes and Cancer Cell Lines :
-
Antimicrobial Screening :
- Although direct studies on the compound are sparse, related quinoxaline derivatives have been shown to possess significant antibacterial properties against resistant strains.
- Compounds derived from quinoxaline frameworks have been effective in preventing biofilm formation in bacteria, which is critical for treating chronic infections .
属性
IUPAC Name |
(S)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBLHZZDMCPGX-FGZHOGPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@](C)C1=NC2=CC=CC=C2N=C1[P@@](C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866081-62-1, 1107608-80-9 | |
Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline facilitate asymmetric synthesis?
A1: this compound acts as a chiral ligand, typically coordinating to transition metals like ruthenium []. This forms a chiral catalyst capable of differentiating between two enantiomeric faces of a substrate molecule during a reaction. For instance, the research highlights its application in the asymmetric hydrogenation of β-keto-compounds, leading to the formation of optically active β-hydroxycarboxylic acid derivatives []. The chiral environment provided by the ligand around the metal center dictates the preferential formation of one enantiomer over the other, achieving high enantiomeric excess.
Q2: Are there any structural differences between the gold(III) complexes formed with the (R,R) and (S,S) enantiomers of 2,3-Bis(tert-butylmethylphosphino)quinoxaline and do these differences impact their antiproliferative activities?
A2: While both (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxaline and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline readily form complexes with gold(III), resulting in (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (1) and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (2) respectively [], interestingly, the two enantiomeric gold complexes do not exhibit different cytotoxic effects. This suggests that the chirality of the ligand in this specific instance might not be the determining factor influencing the antiproliferative activity []. Further research is needed to fully understand the structure-activity relationships in these gold(III) complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。